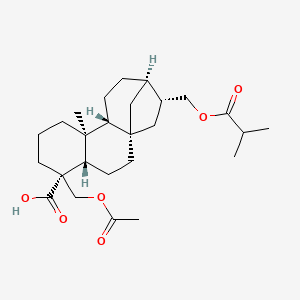

![molecular formula C9H10Cl2F3N B2598290 (1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2460740-51-4](/img/structure/B2598290.png)

(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

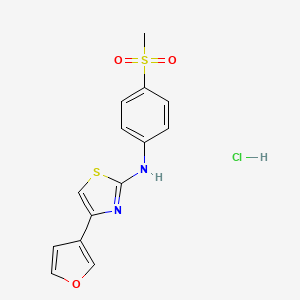

The synthesis of trifluoromethyl amines has been explored in various studies . A method involving the trifluoromethylation of secondary amines using CF3SO2Na has been developed . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl compounds have been studied . For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Applications De Recherche Scientifique

Environmental Occurrence and Toxicity

- The environmental occurrence and toxicity of chlorinated compounds, like triclosan (which shares some structural similarities with the compound of interest), have been extensively studied. These compounds have been found in various environmental compartments due to their partial elimination in sewage treatment plants. They pose risks due to their ability to accumulate in fatty tissues and potentially transform into more toxic compounds through processes like chlorination and photooxidation. The environmental presence of such compounds underscores the need for ongoing monitoring and assessment of their impact on ecosystems and human health (Bedoux et al., 2012).

Occupational Exposure and Health Effects

- Workers exposed to chlorinated solvents, including those with structural similarities to the compound , have been associated with various adverse health effects, such as central nervous system and reproductive toxicity. These findings highlight the importance of understanding the potential health implications of exposure to such compounds in occupational settings (Ruder, 2006).

Mechanisms of Toxicity and Biological Interactions

- The mechanisms by which chlorinated compounds exert their toxicity, including potential endocrine-disrupting effects, are an area of active research. Studies have suggested that compounds like DDT and DDE, which share some chemical characteristics with the compound of interest, can interfere with hormonal systems and impact reproductive and immune functions. These insights are crucial for understanding the broader implications of exposure to chlorinated compounds (Burgos-Aceves et al., 2021).

Environmental Remediation Techniques

- The presence of chlorinated compounds in the environment has prompted the development of various remediation techniques to address their persistence and potential toxicity. Technologies such as photodegradation and biodegradation have been explored for their effectiveness in reducing the environmental burden of these compounds. The ongoing research in this area is essential for mitigating the environmental and health risks posed by chlorinated compounds (He et al., 2021).

Propriétés

IUPAC Name |

(1S)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQYXQKUFMVVNA-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one](/img/structure/B2598210.png)

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)